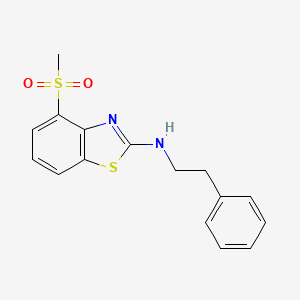![molecular formula C12H15N3S B12267769 N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12267769.png)
N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure contributes to its biological activity and makes it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the preparation might involve the reaction of a thieno[3,2-d]pyrimidine derivative with cyclobutylamine and subsequent methylation to introduce the dimethyl groups. Industrial production methods would likely optimize these steps to achieve high yields and purity, often involving the use of catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the thieno[3,2-d]pyrimidine core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Aplicaciones Científicas De Investigación
N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in structure-activity relationship studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other proteins involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4-amines: These compounds have a similar core structure but differ in the position of the sulfur atom and the substituents.
Pyrrolo[2,3-d]pyrimidines: These compounds contain a pyrrole ring fused to the pyrimidine core instead of a thiophene ring.
Quinazoline derivatives: These compounds have a similar fused ring system but with different heteroatoms and substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutyl group, which can influence its biological activity and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C12H15N3S |
|---|---|
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H15N3S/c1-8-6-16-11-10(8)13-7-14-12(11)15(2)9-4-3-5-9/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
QMHVYKIOSVTSJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1N=CN=C2N(C)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267694.png)

![2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide](/img/structure/B12267703.png)
![5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12267709.png)
![1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B12267718.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267722.png)
![4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267727.png)
![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B12267729.png)
![4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12267735.png)
![N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12267740.png)
![4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267760.png)
![5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12267766.png)
![4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12267767.png)
